Acetylene-13C2
Overview
Description
Acetylene-13C2 is a labeled variant of acetylene, where both carbon atoms are isotopically enriched with carbon-13. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylene-13C2 can be synthesized starting from carbon-13 enriched calcium carbide (Ca13C2). The calcium carbide is reacted with water to produce this compound: [ \text{Ca}^{13}\text{C}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{C}_2\text{H}_2 ] This reaction is typically carried out in a controlled environment to ensure the purity and yield of the this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the hydrolysis of calcium carbide in specialized generators designed to handle the reaction safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Acetylene-13C2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form ethylene or ethane.
Substitution: This compound can participate in substitution reactions, such as the alkylation of acetylide anions.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst.
Substitution: Often involves alkyl halides and strong bases like sodium amide (NaNH2).
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Ethylene or ethane.
Substitution: Various substituted alkynes depending on the reagents used.
Scientific Research Applications
Acetylene-13C2 is used in a wide range of scientific research applications:
Chemistry: Used as a labeled precursor in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace carbon pathways.
Medicine: Utilized in the development of labeled pharmaceuticals for diagnostic imaging.
Industry: Applied in the production of labeled polymers and materials for advanced technological applications
Mechanism of Action
The mechanism of action of acetylene-13C2 in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. For example, in alkylation reactions, the acetylide anion formed from this compound acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene-1-13C: Another labeled alkyne used in similar applications.
Dimethyl acetylenedicarboxylate-1,2,3,4-13C4: A labeled derivative used in organic synthesis.
(Trimethylsilyl)acetylene-13C2: A protected form of acetylene used in specific coupling reactions
Uniqueness
This compound is unique due to its simple structure and versatility in various chemical transformations. Its isotopic labeling with carbon-13 makes it particularly valuable for tracing studies and detailed mechanistic investigations .
Properties
IUPAC Name |
(1,2-13C2)ethyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#[13CH] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446674 | |
Record name | Acetylene-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
28.023 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35121-31-4 | |
Record name | Acetylene-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35121-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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